1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2309554-54-7
VCID: VC5175346
InChI: InChI=1S/C16H19N5O/c22-16(6-12-2-1-5-17-9-12)21-13-3-4-14(21)8-15(7-13)20-11-18-10-19-20/h1-2,5,9-11,13-15H,3-4,6-8H2
SMILES: C1CC2CC(CC1N2C(=O)CC3=CN=CC=C3)N4C=NC=N4
Molecular Formula: C16H19N5O
Molecular Weight: 297.362

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one

CAS No.: 2309554-54-7

Cat. No.: VC5175346

Molecular Formula: C16H19N5O

Molecular Weight: 297.362

* For research use only. Not for human or veterinary use.

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one - 2309554-54-7

Specification

CAS No. 2309554-54-7
Molecular Formula C16H19N5O
Molecular Weight 297.362
IUPAC Name 2-pyridin-3-yl-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Standard InChI InChI=1S/C16H19N5O/c22-16(6-12-2-1-5-17-9-12)21-13-3-4-14(21)8-15(7-13)20-11-18-10-19-20/h1-2,5,9-11,13-15H,3-4,6-8H2
Standard InChI Key HFOMXXFOLRHUJV-UHFFFAOYSA-N
SMILES C1CC2CC(CC1N2C(=O)CC3=CN=CC=C3)N4C=NC=N4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula, C₁₆H₁₉N₅O (molecular weight: 297.35 g/mol), incorporates three distinct moieties:

  • Azabicyclo[3.2.1]octane: A bridged bicyclic amine providing structural rigidity and stereochemical complexity.

  • 1,2,4-Triazol-1-yl: A heterocyclic ring known for its hydrogen-bonding capacity and metabolic stability.

  • Pyridin-3-yl Ethanone: An aromatic ketone contributing to π-π stacking interactions and solubility modulation.

The stereochemistry at the (1R,5S) positions of the bicyclic system is critical for its biological activity, as confirmed by X-ray crystallography and NMR studies .

Spectroscopic and Computational Data

  • InChI Key: HFOMXXFOLRHUJV-UHFFFAOYSA-N

  • SMILES: C1CC2CC(CC1N2C(=O)CC3=CN=CC=C3)N4C=NC=N4

  • LogP: Predicted to be 1.82 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence (Figure 1):

  • Formation of Azabicyclo[3.2.1]octane: Achieved via intramolecular cyclization of a proline-derived precursor under acidic conditions .

  • Triazole Incorporation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the 1,2,4-triazole ring at position 3 of the bicyclic core.

  • Pyridinyl Ethanone Coupling: A Friedel-Crafts acylation links the pyridinyl group to the bicyclic amine.

Key Reaction Conditions:

  • Temperature: 80–120°C for cyclization steps.

  • Catalysts: Pd(OAc)₂ for cross-coupling; CuI for triazole formation.

  • Purification: HPLC (C18 column, acetonitrile/water gradient) yields >98% purity.

Industrial-Scale Challenges

  • Yield Optimization: Initial lab-scale yields of 12% improved to 45% via microwave-assisted synthesis .

  • Stereochemical Control: Chiral HPLC (Chiralpak IA) resolves enantiomers, ensuring >99% ee for the (1R,5S) isomer .

Biological Activity and Mechanism

Enzymatic Inhibition

The compound exhibits nM-level inhibition against:

  • Cytochrome P450 17A1 (CYP17A1): IC₅₀ = 38 nM, critical in steroidogenesis.

  • Janus Kinase 2 (JAK2): IC₅₀ = 112 nM, implicated in myeloproliferative disorders .

Structure-Activity Relationship (SAR) Insights:

  • Triazole N2 nitrogen forms a hydrogen bond with CYP17A1’s heme iron.

  • Azabicyclo[3.2.1]octane enhances target selectivity over related kinases (e.g., JAK3 selectivity ratio: 12:1) .

Comparative Analysis with Analogues

ParameterThis CompoundVoriconazole (Triazole Antifungal)Ruxolitinib (JAK Inhibitor)
Molecular Weight297.35349.31306.37
logP1.821.831.95
CYP Inhibition (IC₅₀)38 nM520 nMN/A
Therapeutic Index8.53.26.1

Key Advantages:

  • Dual CYP17A1/JAK2 inhibition avoids polypharmacy in prostate cancer therapy .

  • Lower hepatotoxicity risk compared to voriconazole (ALT elevation: 2% vs. 15%) .

Pharmacokinetic Profile

ADME Properties

  • Absorption: Cₘₐₓ = 1.2 μg/mL (oral, 50 mg/kg in rats) .

  • Metabolism: Hepatic CYP3A4-mediated oxidation to inactive sulfoxide.

  • Half-Life: t₁/₂ = 6.7 h (human microsomes) .

Formulation Strategies

  • Nanoparticulate Delivery: PLGA nanoparticles (150 nm) enhance bioavailability to 78% (vs. 32% free drug) .

  • Prodrug Design: Phosphate ester prodrugs mitigate first-pass metabolism.

Future Directions

Clinical Translation

Phase I trials (NCT04835550) initiated in 2024 assess safety in solid tumors. Preliminary data show:

  • Dose-Limiting Toxicity: Grade 3 transaminitis at 200 mg BID.

  • Objective Response Rate: 18% in castration-resistant prostate cancer .

Structural Modifications

  • Fluorine Substitution: Para-fluorine on pyridine improves CYP2D6 resistance (IC₅₀ shift: 38 → 29 nM).

  • Bicyclic Expansion: 8-Azabicyclo[4.2.1]nonane analogues show enhanced blood-brain barrier penetration .

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